N-desmethyl enzalutamide
CAS No.: 1242137-16-1
Cat. No.: VC0193370
Molecular Formula: C20H14F4N4O2S
Molecular Weight: 450.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1242137-16-1 |
---|---|
Molecular Formula | C20H14F4N4O2S |
Molecular Weight | 450.4 g/mol |
IUPAC Name | 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide |
Standard InChI | InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) |
Standard InChI Key | JSFOGZGIBIQRPU-UHFFFAOYSA-N |
SMILES | CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Canonical SMILES | CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Appearance | Off-white to white powder |
Melting Point | >230ºC (dec.) |
Introduction
Chemical Properties
Physical and Chemical Properties
The chemical structure of N-desmethyl enzalutamide is characterized by specific structural elements that contribute to its pharmacological profile. As a derivative of enzalutamide, it retains the core structural features responsible for androgen receptor antagonism while lacking a methyl group compared to the parent compound .
Table 1: Chemical Properties of N-desmethyl Enzalutamide
Role as a Pharmacological Entity
Mechanism of Action
Androgen Receptor Inhibition
N-desmethyl enzalutamide exerts its pharmacological effects through multiple mechanisms targeting the androgen receptor signaling pathway. Similar to enzalutamide, it competitively inhibits androgen binding to androgen receptors, effectively preventing the natural ligands from activating the receptor . This competitive binding represents the initial step in blocking the androgen signaling cascade that drives prostate cancer progression.
Nuclear Translocation Inhibition
Beyond receptor binding inhibition, N-desmethyl enzalutamide prevents the nuclear translocation of activated androgen receptors . When androgens bind to their receptors, the activated AR complexes typically migrate from the cytoplasm to the nucleus where they regulate gene expression. By inhibiting this translocation process, N-desmethyl enzalutamide effectively prevents the AR from exerting its transcriptional effects on target genes involved in cancer cell proliferation and survival.
Comparative Activity with Enzalutamide
Table 2: Comparison of Pharmacological Activities
Pharmacokinetics and Metabolism
Formation Pathway
N-desmethyl enzalutamide is formed primarily through the metabolism of enzalutamide by the cytochrome P450 enzyme CYP2C8, with CYP3A4 playing a secondary role in this biotransformation process . The demethylation reaction represents a major metabolic pathway for enzalutamide, making N-desmethyl enzalutamide one of the principal circulating entities in patients receiving enzalutamide treatment.
Plasma Concentrations and Distribution
Clinical studies have established the pharmacokinetic profile of N-desmethyl enzalutamide in patients receiving enzalutamide therapy. At steady state, which is typically achieved by day 28 of treatment, the metabolite maintains significant plasma concentrations . Specific pharmacokinetic parameters include:
-
Mean maximum concentration (Cmax): 12.7 μg/mL (30% coefficient of variation)
-
Mean minimum concentration (Cmin): 13.0 μg/mL (30% coefficient of variation)
-
Mean plasma concentration in mCRPC patients: 9.9 ± 2.9 μg/mL
N-desmethyl enzalutamide is highly protein-bound in plasma, with approximately 95% bound to plasma proteins, primarily albumin . The mean unbound fraction ranges from 2.62% to 3.63%, indicating limited free drug available for immediate pharmacological action and elimination .
Elimination and Excretion
The elimination of N-desmethyl enzalutamide occurs primarily through further metabolism by carboxylesterase 1, which converts it to the inactive carboxylic acid metabolite . The excretion pathway involves both urine and feces, with approximately 71% of the administered enzalutamide dose recovered in urine (containing trace amounts of N-desmethyl enzalutamide) and 14% recovered in feces (with approximately 1% present as N-desmethyl enzalutamide) .
Table 3: Pharmacokinetic Parameters of N-desmethyl Enzalutamide
Clinical Significance
Role in Cancer Treatment
N-desmethyl enzalutamide contributes significantly to the therapeutic efficacy of enzalutamide in the treatment of metastatic castration-resistant prostate cancer (mCRPC). As an active metabolite with pharmacological properties similar to the parent compound, it extends and enhances the anti-androgen effects observed during treatment . The dual action of enzalutamide and N-desmethyl enzalutamide provides more comprehensive inhibition of androgen receptor signaling, which is critical for suppressing prostate cancer progression.
Clinical Studies and Findings
Clinical research has investigated the relationship between N-desmethyl enzalutamide exposure and treatment outcomes in patients with mCRPC. In a retrospective observational pharmacokinetic study involving 65 patients with mCRPC treated with enzalutamide 160 mg daily, researchers measured plasma concentrations of enzalutamide and its metabolites, including N-desmethyl enzalutamide . The study examined whether there were differences in plasma concentrations between prostate-specific antigen (PSA) responders and non-responders, and evaluated correlations with clinical endpoints such as progression-free survival and time to PSA progression.
Therapeutic Considerations
Analytical Methods
Detection and Quantification Techniques
The analysis of N-desmethyl enzalutamide in biological samples relies on sophisticated bioanalytical methods. Validated techniques based on liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed to quantify enzalutamide and its metabolites, including N-desmethyl enzalutamide, in plasma, plasma dialysate, and urine samples . These methods are validated in accordance with US FDA guidance to ensure accuracy and reliability.
Method Parameters and Considerations
Analytical methods for N-desmethyl enzalutamide typically measure the compound simultaneously with enzalutamide and the carboxylic acid metabolite over a concentration range of 0.02-50 μg/mL for each analyte . The high protein binding of N-desmethyl enzalutamide presents analytical challenges that must be addressed in bioanalytical methods, particularly when assessing free drug concentrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume